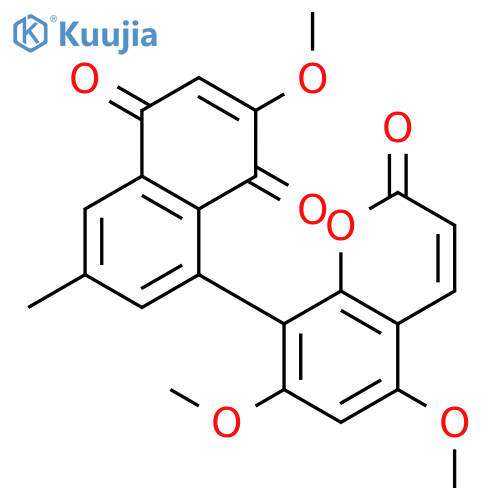

Cas no 142878-03-3 (1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-)

1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- 化学的及び物理的性質

名前と識別子

-

- 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-

- Toddacoumaquinone

- 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-, (?à)-

- 8-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-1,4-naphthalenedione

- 142878-03-3

- 8-(5,7-dimethoxy-2-oxochromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione

- CHEMBL3236000

- 8-(5,7-Dimethoxy-2-oxo-2H-chromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione

- AKOS040735838

- BDBM50008744

- FS-7945

-

- インチ: InChI=1S/C23H18O7/c1-11-7-13-15(24)9-18(29-4)22(26)20(13)14(8-11)21-17(28-3)10-16(27-2)12-5-6-19(25)30-23(12)21/h5-10H,1-4H3

- InChIKey: SQTLGMZYHSFVGI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C(=C1)C3=C(C=C(C4=C3OC(=O)C=C4)OC)OC)C(=O)C(=CC2=O)OC

計算された属性

- せいみつぶんしりょう: 406.10525291g/mol

- どういたいしつりょう: 406.10525291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 784

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.39±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 278-281 ºC (ethyl acetate )

- ようかいど: Insuluble (1.2E-3 g/L) (25 ºC),

1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84130-5mg |

Toddacoumaquinone |

142878-03-3 | ,HPLC≥95% | 5mg |

¥4318.0 | 2023-09-06 |

1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- 関連文献

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-に関する追加情報

Introduction to 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- and Its Significance in Modern Chemical Biology

The compound with the CAS number 142878-03-3, identified as 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines elements of naphthalene derivatives with benzopyran scaffolds, making it a candidate for diverse applications in pharmaceutical research and drug development. The presence of multiple functional groups, including methoxy and methyl substituents, as well as the oxo group in the benzopyran ring, suggests potential for significant biological activity.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The 1,4-Naphthalenedione core is known for its structural stability and ability to interact with biological targets through multiple binding sites. When fused with a 5,7-dimethoxy-2-oxo-2H-1-benzopyran moiety, the compound gains additional complexity that could enhance its pharmacological properties. This combination has been explored in various research settings for its potential role in modulating biological pathways.

One of the most intriguing aspects of this compound is its structural similarity to natural products that have demonstrated significant biological activity. For instance, benzopyran derivatives are well-known for their roles in antimicrobial and anti-inflammatory applications. The 8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl) group in this molecule likely contributes to its bioactivity by providing a scaffold that can interact with enzymes or receptors involved in disease processes. Furthermore, the 2-methoxy and 6-methyl substituents may further refine its binding interactions, making it a promising candidate for further investigation.

In the context of current research, this compound aligns with the growing interest in multitargeted drug design. By incorporating multiple functional groups that can interact with different biological targets, such compounds have the potential to exert synergistic effects, leading to more effective therapeutic outcomes. The naphthalenedione moiety alone is known to exhibit properties that could be beneficial in treating conditions such as cancer and neurodegenerative diseases. When combined with the benzopyran ring, the compound’s potential applications become even more diverse.

Recent studies have begun to explore the synthetic pathways for producing derivatives of this compound. The synthesis of complex molecules like 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl requires meticulous planning and precise control over reaction conditions. Advances in synthetic methodologies have made it possible to construct such intricate structures with greater efficiency and yield. These improvements are crucial for enabling further exploration of the compound’s biological properties.

The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it may possess significant therapeutic potential. Researchers are particularly interested in its ability to modulate key signaling pathways involved in diseases such as cancer and inflammation. The 5,7-dimethoxy group is particularly noteworthy, as similar substitutions have been shown to enhance binding affinity and selectivity in other bioactive molecules. This feature makes 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl a compelling subject for further study.

Moreover, the compound’s structural features make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can provide valuable insights into how this molecule binds to proteins or enzymes and how these interactions influence its biological activity. Such studies are essential for guiding experimental efforts and optimizing drug candidates for clinical use.

In conclusion,1,4-Naphthalenedione, particularly when modified with a 5,7-dimethoxy, 2-oxy, and 6-methyl configuration fused to a benzopyran ring, represents a promising area of research with significant potential for therapeutic applications. Its complex structure and multiple functional groups make it a versatile molecule that could be explored for various diseases. As synthetic chemistry continues to advance, more efficient methods will emerge for producing derivatives like this one, enabling deeper exploration of their biological properties and potential medical uses.

142878-03-3 (1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-) 関連製品

- 1804243-05-7(2-Ethyl-5-methylphenylhydrazine)

- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)

- 1649427-16-6(1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea)

- 2580184-72-9(tert-butyl N-1-hydroxy-3-(oxan-2-yl)propan-2-ylcarbamate)

- 2035007-23-7((2E)-3-(2-chlorophenyl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide)

- 1021256-87-0(4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide)

- 2172543-03-0(5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

- 392324-77-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 2229347-31-1(2-(4-cyanophenyl)ethane-1-sulfonyl fluoride)

- 864976-85-2(N-(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)